![molecular formula C15H15BrO2 B1339574 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene CAS No. 55667-12-4](/img/structure/B1339574.png)
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Overview
Description
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with benzyloxy, bromomethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 2-(benzyloxy)-1-methoxybenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation: The benzyloxy group undergoes electron transfer to form oxidized products.
Reduction: The bromomethyl group is reduced by hydride transfer from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methoxybenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-1-methoxybenzene: Lacks the benzyloxy group, reducing its potential for oxidation reactions.
2-(Benzyloxy)-4-methyl-1-methoxybenzene: The methyl group is less reactive compared to the bromomethyl group.
Uniqueness
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is unique due to the presence of both benzyloxy and bromomethyl groups, which provide a combination of reactivity towards nucleophilic substitution, oxidation, and reduction reactions. This makes it a versatile intermediate in organic synthesis and various research applications.
Biological Activity
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, also known as BMB, is a compound characterized by its unique structural features, including a bromomethyl group and two aromatic rings. This article explores the biological activity of BMB, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of BMB is notable for its dihedral angle of approximately 72.6°, which influences its chemical behavior and interactions. The presence of both benzyloxy and methoxy groups enhances electron density on the aromatic system, potentially affecting reactivity in various biological contexts. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | C15H15BrO2 |
Dihedral Angle | ~72.6° |
Functional Groups | Benzyloxy, Bromomethyl, Methoxy |
Biological Activity Overview
While specific biological activities of BMB are not extensively documented, compounds with similar structures often exhibit significant biological properties. The potential for BMB to act as an intermediate in the synthesis of bioactive molecules suggests that it may possess pharmacological relevance, particularly in the following areas:
- Antibacterial Activity : Brominated compounds are known for their antibacterial properties. Preliminary studies suggest that BMB derivatives could be explored for this activity.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer applications for BMB.
The biological activity of BMB may be attributed to several mechanisms:
- Electron Donation : The methoxy group enhances electron donation through resonance effects, potentially increasing nucleophilic substitution reactions.
- Interaction with Biomolecules : BMB may interact with enzymes and receptors, leading to inhibition or activation of their activity.
Case Studies and Research Findings
Research on structurally related compounds provides insights into the potential biological activities of BMB.
- Cytotoxic Activity : A study on related brominated compounds demonstrated significant cytotoxic effects against human tumor cell lines (e.g., P388 and L1210) at low micromolar concentrations . This suggests that BMB could exhibit similar properties.
- Antiviral Activity : Compounds with similar structures have been investigated for their ability to inhibit viral replication. For instance, thiosemicarbazone derivatives showed promising results against bovine viral diarrhea virus (BVDV), highlighting the potential for BMB in antiviral research .
Properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLAWVKJNTSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471502 | |
Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55667-12-4 | |
Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55667-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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